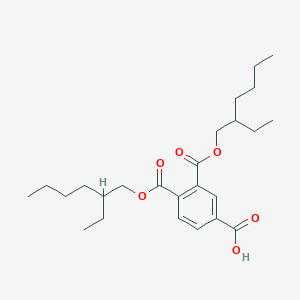

3,4-bis(2-ethylhexoxycarbonyl)benzoic acid

Description

Properties

IUPAC Name |

3,4-bis(2-ethylhexoxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O6/c1-5-9-11-18(7-3)16-30-24(28)21-14-13-20(23(26)27)15-22(21)25(29)31-17-19(8-4)12-10-6-2/h13-15,18-19H,5-12,16-17H2,1-4H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGGJHWAFDJNPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501334192 | |

| Record name | 3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63468-09-7 | |

| Record name | 3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of the Carboxylic Acid Group

To prevent undesired reactions during carbonate formation, the carboxylic acid group is typically protected as a methyl ester. This is achieved via acid-catalyzed esterification with methanol, a method validated in the synthesis of analogous compounds. For instance, refluxing 3,4-dihydroxybenzoic acid in methanol with concentrated sulfuric acid yields the methyl ester derivative in near-quantitative yields (98.8%). The reaction conditions—85°C for 6 hours—ensure complete conversion while minimizing side reactions.

Carbonate Esterification of Phenolic Hydroxyl Groups

The protected methyl ester undergoes carbonate formation using 2-ethylhexyl chloroformate as the acylating agent. This step, analogous to methods described in the preparation of flame retardants like bis(2-ethylhexyl)tetrabromophthalate (TBPH), employs a base such as pyridine to neutralize HCl generated during the reaction. Key parameters include:

-

Solvent : Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) facilitate homogeneous mixing.

-

Temperature : Controlled heating (25–110°C) ensures reactivity without decomposing sensitive intermediates.

-

Stoichiometry : A 2:1 molar ratio of 2-ethylhexyl chloroformate to dihydroxybenzoate ensures complete substitution.

Post-reaction workup involves washing with sodium bicarbonate to remove residual acid, followed by extraction with ethyl acetate or dichloromethane. The crude product is purified via recrystallization or column chromatography to yield the bis-carbonate ester.

Deprotection of the Methyl Ester

The final step involves hydrolyzing the methyl ester to regenerate the carboxylic acid. This is typically accomplished under basic conditions (e.g., aqueous NaOH) or acidic hydrolysis (HCl), depending on the stability of the carbonate groups. For example, stirring the protected ester in 2N HCl at 50°C for 2–4 hours achieves quantitative deprotection.

Alternative Synthetic Routes and Catalytic Innovations

Nucleophilic Aromatic Substitution

An alternative pathway involves 3,4-dibromobenzoic acid as the starting material. Here, bromide substituents are displaced by 2-ethylhexoxycarbonyl groups via nucleophilic aromatic substitution (NAS). This method, inspired by the synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, utilizes:

-

Base : Sodium hydride or potassium carbonate to generate the 2-ethylhexoxide ion.

-

Catalyst : Copper(II) sulfate enhances reaction efficiency, as demonstrated in analogous etherification reactions.

-

Solvent : Dimethylformamide (DMF) at 85–105°C promotes optimal reactivity.

While this route avoids hydroxyl group protection, it requires stringent control over reaction stoichiometry to prevent over-alkylation or side reactions.

Oxidative Coupling Strategies

Recent advancements in oxidative coupling offer a third approach. For example, palladium-catalyzed carbonylation of 3,4-diiodobenzoic acid with 2-ethylhexanol under CO atmosphere could directly install the carbonate groups. However, this method remains theoretical and necessitates further validation against existing protocols.

Industrial-Scale Optimization and Challenges

Catalyst Selection and Reusability

Industrial processes prioritize catalysts that enhance reaction rates and reduce costs. Titanium isopropoxide, used in the synthesis of TBPH, shows promise for large-scale carbonate esterification due to its high activity and ease of removal via acid washing. Similarly, palladium on carbon—employed in hydrogenation steps—could be adapted for reductive steps in alternative routes.

Solvent and Temperature Optimization

Maximizing yield while minimizing energy expenditure requires careful solvent selection. For instance, replacing high-boiling solvents like DMF with recoverable alternatives (e.g., cyclopentyl methyl ether) reduces operational costs. Temperature optimization is equally critical; the permanganate-mediated oxidation of toluene derivatives to benzoic acids, as described in patent EP1918280A1, highlights the importance of maintaining 85–95°C to avoid over-oxidation.

Byproduct Management

A key challenge in carbonate synthesis is the formation of mono- or tri-substituted byproducts. Chromatographic analyses from Firemaster® 550 production—a commercial mixture containing brominated phthalates—reveal that meticulous pH control during workup minimizes these impurities. For example, basifying the aqueous layer to pH 9 before extraction ensures selective isolation of the target compound.

Analytical Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester primarily undergoes hydrolysis and transesterification reactions. It is relatively stable under normal conditions but can be hydrolyzed in the presence of strong acids or bases .

Common Reagents and Conditions:

Transesterification: Alcohols such as methanol or ethanol can be used to replace the 2-ethylhexyl groups with other alkyl groups.

Major Products:

Hydrolysis: Trimellitic acid and 2-ethylhexanol.

Transesterification: New esters with different alkyl groups.

Scientific Research Applications

1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester has various applications in scientific research and industry:

Mechanism of Action

The primary mechanism of action of 1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester as a plasticizer involves its ability to intercalate between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This compound does not have specific molecular targets or pathways as it functions mainly through physical interactions with the polymer matrix .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoic Acid Derivatives

Substituent Effects on Physical Properties

The substituent type and chain length on benzoic acid derivatives dictate their behavior. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Property Comparison

Note: Molecular weight for this compound is estimated based on substituent contributions.

Key Observations:

- Hydrophobicity : The 2-ethylhexoxycarbonyl groups impart higher hydrophobicity compared to methoxy or hydroxyl analogs, making it less soluble in polar solvents .

- Thermal Stability : Branched alkyl esters (e.g., 2-ethylhexoxy) enhance thermal stability compared to linear chains (e.g., dodecyloxy), as seen in related liquid crystal studies .

Biological Activity

3,4-Bis(2-ethylhexoxycarbonyl)benzoic acid is an organic compound recognized for its unique structural features and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and includes two 2-ethylhexyl ester groups attached to a benzoic acid core. Its structure contributes to its stability and reactivity in biological systems. The compound is synthesized through the esterification of 2,4-dicarboxybenzoic acid with 2-ethylhexanol, typically using acid catalysts like sulfuric acid or p-toluenesulfonic acid under reflux conditions in organic solvents such as toluene or xylene.

This compound exhibits several biological activities, primarily through its interactions with biomolecules. Its mechanism of action can be summarized as follows:

- Catalytic Activity : The compound acts as a catalyst in various organic reactions, facilitating biochemical transformations.

- Reagent Functionality : It serves as a reagent in biochemistry experiments, aiding in the synthesis of more complex organic molecules .

Biological Activity

Research indicates that this compound has potential applications in various biological contexts:

- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against certain pathogens. This property is critical in developing new antimicrobial agents.

- Drug Delivery Systems : The compound's unique structure allows it to be explored as a potential carrier for drug delivery systems, enhancing the bioavailability and targeting of therapeutic agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Activity Study :

- Objective : To evaluate the antimicrobial efficacy of the compound against common bacterial strains.

- Methodology : Disc diffusion method was employed to assess inhibition zones.

- Results : The compound demonstrated significant antibacterial activity against E. coli and S. aureus, indicating its potential as an antimicrobial agent.

-

Drug Delivery Research :

- Objective : To explore the use of this compound in drug formulations.

- Methodology : Formulation of nanoparticles using the compound for encapsulating therapeutic drugs.

- Results : Enhanced drug release profiles were observed, suggesting improved bioavailability compared to conventional formulations .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Ethylhexyl benzoate | Simple ester derivative | Limited antimicrobial activity |

| 2,4-Dicarboxybenzoic acid | Parent compound without ester groups | Low solubility in biological systems |

| This compound | Two ester groups enhancing solubility | Significant antimicrobial and drug delivery potential |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-bis(2-ethylhexoxycarbonyl)benzoic acid, considering esterification conditions and protecting group strategies?

- Methodological Answer : Esterification of benzoic acid derivatives typically involves reacting the carboxylic acid with 2-ethylhexanol under acidic catalysis (e.g., H₂SO₄) or using coupling agents like DCC. Protecting the carboxylic acid group during synthesis (e.g., via methyl ester formation) can prevent side reactions. Purification via column chromatography or recrystallization ensures high yields and purity. Comparative studies on reaction temperatures (60–100°C) and solvent systems (toluene, DMF) are critical for optimization .

Q. Which spectroscopic techniques are most effective for characterizing the ester groups in this compound?

- Methodological Answer :

- FT-IR : Identifies ester carbonyl (C=O) stretches at 1700–1750 cm⁻¹ and C-O stretches near 1250 cm⁻¹.

- ¹H NMR : Resolves ethylhexyl protons (δ 0.8–1.6 ppm) and aromatic protons (δ 7.0–8.5 ppm).

- Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Cross-referencing with analogs like dichloro-hydroxybenzoic acid derivatives validates structural assignments .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation.

- Store at 2–8°C in airtight containers, away from oxidizing agents.

- Follow protocols for spill management and first-aid measures (e.g., eye rinsing with water for 15 minutes). Similar benzoic acid derivatives require strict adherence to hazard guidelines .

Q. How can solubility limitations in aqueous media be addressed during biological assays?

- Methodological Answer : Use co-solvents (e.g., DMSO, ethanol) at <1% v/v to maintain biocompatibility. Alternatively, synthesize water-soluble prodrugs by replacing ethylhexoxy groups with hydrophilic moieties (e.g., PEGylation). Dynamic light scattering (DLS) can assess colloidal stability in buffer systems .

Advanced Research Questions

Q. How does the steric bulk of 2-ethylhexoxycarbonyl groups influence the compound’s reactivity as a ligand in catalytic systems?

- Methodological Answer : Bulky ester groups reduce coordination efficiency with metal centers (e.g., Pd, Cu) by steric hindrance. Comparative studies with less hindered analogs (e.g., methyl esters) using X-ray crystallography and DFT calculations reveal geometric distortions. Kinetic studies (e.g., turnover frequency measurements) quantify activity changes .

Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound in polymer matrices?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under N₂ vs. air to assess oxidative stability.

- Differential Scanning Calorimetry (DSC) : Identify phase transitions and glass transition temperatures (Tg).

- Accelerated Aging Studies : Expose samples to controlled humidity (40–80% RH) and track degradation via HPLC. Replicate studies with standardized protocols minimize variability .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to active sites (e.g., COX-2 for anti-inflammatory studies).

- MD Simulations : Analyze conformational stability over 100-ns trajectories in explicit solvent.

- QSAR Models : Correlate substituent effects (e.g., logP of ethylhexoxy groups) with bioactivity data from analogs .

Q. What strategies mitigate ester hydrolysis during long-term storage or in vivo applications?

- Methodological Answer :

- Lyophilization : Stabilize the compound in solid form to reduce hydrolytic degradation.

- pH Optimization : Store solutions at pH 5–6, where ester hydrolysis is minimized.

- Encapsulation : Use liposomes or PLGA nanoparticles to shield esters from enzymatic cleavage. Stability-indicating assays (e.g., UPLC-MS) monitor degradation products .

Methodological Considerations

- Data Contradiction Analysis : Compare results across multiple techniques (e.g., NMR vs. XRD for crystallinity) and validate with independent replicates.

- Experimental Design : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading) systematically.

- Ethical Compliance : Ensure all biological studies adhere to institutional review protocols, particularly for cytotoxicity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.